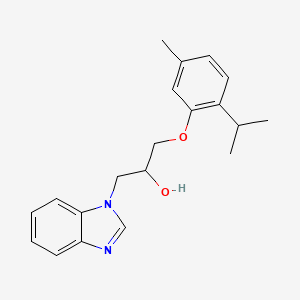
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide, also known as Br-MPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of terephthalic acid and has two bromine atoms attached to the phenyl rings. Br-MPA has been synthesized using different methods, and its mechanism of action has been studied to understand its potential applications.
Mecanismo De Acción
The mechanism of action of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide is not fully understood. However, studies have shown that N,N'-bis(2-bromo-4-methylphenyl)terephthalamide can selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease. N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has also been shown to inhibit the aggregation of amyloid fibrils, which could potentially lead to the development of new therapies for these diseases.
Biochemical and Physiological Effects:
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has been shown to have minimal toxicity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide. One potential direction is the development of new conjugated polymers using N,N'-bis(2-bromo-4-methylphenyl)terephthalamide as a building block. These polymers could have potential applications in organic electronics and optoelectronic devices. Another direction is the development of new fluorescent probes using N,N'-bis(2-bromo-4-methylphenyl)terephthalamide for biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(2-bromo-4-methylphenyl)terephthalamide and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing N,N'-bis(2-bromo-4-methylphenyl)terephthalamide. This method involves the reaction of 2-bromo-4-methylphenylboronic acid and terephthalic acid in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has been studied for its potential applications in various fields, including organic electronics, optoelectronic devices, and biological imaging. N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has been used as a building block for the synthesis of conjugated polymers, which have shown promising results as materials for organic electronics and optoelectronic devices. N,N'-bis(2-bromo-4-methylphenyl)terephthalamide has also been used as a fluorescent probe for biological imaging due to its ability to selectively bind to amyloid fibrils.
Propiedades
IUPAC Name |
1-N,4-N-bis(2-bromo-4-methylphenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Br2N2O2/c1-13-3-9-19(17(23)11-13)25-21(27)15-5-7-16(8-6-15)22(28)26-20-10-4-14(2)12-18(20)24/h3-12H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTDZNYKRXULMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N4-Bis(2-bromo-4-methylphenyl)benzene-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)


![N-(4-fluorobenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897989.png)
![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4897991.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4898003.png)
![5-imino-6-[2-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4898008.png)
![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)
![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)
![potassium naphtho[2,1-b]furan-1-ylacetate](/img/structure/B4898047.png)